3-Bromo-4-hydroxy-5-methoxybenzonitrile
Overview
Description
3-Bromo-4-hydroxy-5-methoxybenzonitrile is a halogenated aromatic nitrile compound. It is structurally related to bromoxynil, which is a herbicide used for the control of broad-leaved weeds. The compound is characterized by the presence of bromo, hydroxy, and methoxy functional groups attached to a benzonitrile core. The presence of these substituents influences its chemical reactivity and physical properties, as well as its potential for biotransformation under various environmental conditions .
Synthesis Analysis
The synthesis of halogenated benzonitriles can be complex due to the reactivity of the halogen substituents. A related compound, 3-ethyl-4-hydroxy-5-methylbenzonitrile, was synthesized through a non-classical nitrile formation using hydroxylamine-O-sulfonic acid (HOSA), which suggests that similar methodologies could potentially be applied to the synthesis of this compound . Additionally, the synthesis of 3-methoxy-4-chloro-5-nitrobenzonitrile from vanillin indicates that starting from natural products could be a viable route for synthesizing complex benzonitriles .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the influence of the substituents on the aromatic ring. For instance, the electron-withdrawing nitrile group could affect the electron density of the ring, while the electron-donating methoxy and hydroxy groups could have opposing effects. The presence of a bromine atom would add significant molecular weight and could influence the compound's reactivity through its ability to participate in various chemical reactions, such as nucleophilic substitution .
Chemical Reactions Analysis
The reactivity of this compound would likely involve its functional groups. The bromine atom could undergo nucleophilic substitution reactions, as seen with other brominated compounds . The hydroxy group could be involved in esterification or dehydration reactions, while the methoxy group could undergo demethylation under certain conditions . The nitrile group could participate in reactions such as hydrolysis to form amides or carboxylic acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. The compound would likely have a relatively high molecular weight due to the presence of bromine. Its solubility in various solvents would be affected by the polar nitrile group and the less polar methoxy and bromo groups. The boiling and melting points would be determined by the intermolecular forces present in the compound, such as hydrogen bonding from the hydroxy group and dipole-dipole interactions from the nitrile group. The compound's stability under different environmental conditions, such as anaerobic degradation, could be inferred from studies on similar compounds, which show that halogenated benzonitriles can undergo reductive debromination and further transformation .
Scientific Research Applications
Spectroscopic and Non-Linear Optical Properties
- 3-Bromo-4-hydroxy-5-methoxybenzonitrile exhibits interesting spectroscopic properties. Kumar and Raman (2017) analyzed the geometric structure of a similar compound, 5-Bromo-2-methoxybenzonitrile, through Density Functional Theory (DFT). They found that this compound has potential applications in frequency doubling and Second Harmonic Generation (SHG), indicating its usefulness in Non-Linear Optical (NLO) applications (Kumar & Raman, 2017).
Environmental Degradation and Biodegradation
- The environmental degradation of similar bromoxynil compounds has been a subject of study. Knight, Berman, and Häggblom (2003) investigated the anaerobic biodegradability of bromoxynil and its transformation products under various conditions. They observed that bromoxynil was depleted in different anaerobic environments, showing its susceptibility to environmental degradation (Knight, Berman, & Häggblom, 2003).
Herbicide Resistance in Transgenic Plants
- The development of herbicide resistance in plants using genes from bacteria has been explored. Stalker, McBride, and Malyj (1988) studied the resistance in transgenic tobacco plants to bromoxynil by expressing a bacterial detoxification gene. This approach demonstrated a potential method for developing herbicide resistance in crops (Stalker, McBride, & Malyj, 1988).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-4-hydroxy-5-methoxybenzonitrile is the respiratory system
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, it’s recommended that the compound be stored at a temperature of 2-8°C , suggesting that it may be sensitive to heat.
properties
IUPAC Name |
3-bromo-4-hydroxy-5-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXLXRNDUJYBEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427393 | |
Record name | 3-bromo-4-hydroxy-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52805-45-5 | |
Record name | 3-bromo-4-hydroxy-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-hydroxy-5-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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